1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic aromatic substitution or Ullmann coupling reactions.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through substitution reactions using appropriate thiol reagents.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting various diseases.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways . The chlorophenyl group may enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)propan-1-amine can be compared with other similar compounds such as:
1,2,4-Triazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
1,3,4-Thiadiazoles: These compounds have a sulfur atom in the ring and are known for their antimicrobial properties.
1,3,4-Oxadiazoles: These compounds are structurally similar and have diverse applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClN3OS |
---|---|
Molecular Weight |
283.78 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpropan-1-amine |
InChI |
InChI=1S/C12H14ClN3OS/c1-18-7-6-10(14)12-15-11(16-17-12)8-2-4-9(13)5-3-8/h2-5,10H,6-7,14H2,1H3 |
InChI Key |
YQHLVXDBFFMMQP-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.